N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydrobenzothiophene ring, which is further connected to a carboxamide group
Scientific Research Applications
N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiophene ring. This can be achieved through the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea under basic conditions to yield the benzothiophene core.
Hydrogenation: The benzothiophene ring is then subjected to hydrogenation to convert it into the tetrahydrobenzothiophene derivative. This step is usually carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the tetrahydrobenzothiophene derivative with an appropriate amine, such as 4-chloroaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through substitution reactions
Comparison with Similar Compounds
N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be compared with other benzothiophene derivatives and chlorophenyl compounds:
Similar Compounds: Benzothiophene, 4-chlorophenylamine, benzothiophene-2-carboxamide
Uniqueness: The combination of the tetrahydrobenzothiophene ring with the chlorophenyl and carboxamide groups imparts unique chemical and biological properties, distinguishing it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-11-5-7-12(8-6-11)17-15(18)14-13-4-2-1-3-10(13)9-19-14/h5-9H,1-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHOEDXZPFKPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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